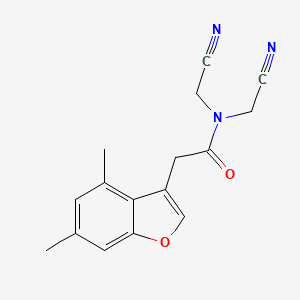![molecular formula C21H25ClN2O2S B3610961 1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3610961.png)
1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TCB-2 is a research chemical that is used in scientific research to study the effects of serotonin receptor agonists on the central nervous system. It is a potent and selective agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Wirkmechanismus
1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, resulting in the modulation of neuronal activity and neurotransmitter release. This compound has been shown to induce changes in brain activity patterns, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interaction with the 5-HT2A receptor. Activation of this receptor leads to the modulation of neuronal activity and neurotransmitter release, resulting in altered perception, mood, and cognition. This compound has been shown to induce hallucinogenic effects in animals, similar to those produced by other serotonin receptor agonists such as LSD and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine in scientific research include its high potency and selectivity for the 5-HT2A receptor, which allows for the precise modulation of neuronal activity and neurotransmitter release. However, the limitations of using this compound in scientific research include its potential for inducing hallucinogenic effects in animals, which may confound the interpretation of experimental results.
Zukünftige Richtungen
For research on 1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine may include the investigation of its potential therapeutic applications in the treatment of mood disorders, such as depression and anxiety. Additionally, further studies may be conducted to elucidate the precise mechanisms underlying the hallucinogenic effects of this compound and other serotonin receptor agonists, which may lead to the development of novel treatments for psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine is primarily used in scientific research to study the pharmacological effects of selective serotonin receptor agonists on the central nervous system. It is commonly used in animal studies to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception. This compound has been shown to induce hallucinogenic effects in animals, similar to those produced by other serotonin receptor agonists such as LSD and psilocybin.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S/c1-3-25-19-9-8-16(14-20(19)26-4-2)21(27)24-12-10-23(11-13-24)18-7-5-6-17(22)15-18/h5-9,14-15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLAQFBJVKLCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3610880.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B3610881.png)


![N-1,3-benzodioxol-5-yl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3610902.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610927.png)


![1-(3-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3610944.png)
![3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3610949.png)
![methyl 2-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B3610955.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide](/img/structure/B3610970.png)

